3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile
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Overview
Description
3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H11N3O. It is known for its unique structure, which includes an azetidine ring attached to a pyridine ring via an oxy-methyl linkage. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile typically involves the reaction of azetidine with pyridine-2-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of pyridine-2-carbonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of pyridine-2-methylamine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]pyridine
- 3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride
- 3-[(Azetidin-3-yloxy)methyl]pyridine
Uniqueness
3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the azetidine and pyridine rings allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-4-10-8(2-1-3-13-10)7-14-9-5-12-6-9/h1-3,9,12H,5-7H2 |
InChI Key |
LCYKFVCBTZDKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(N=CC=C2)C#N |
Origin of Product |
United States |
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